2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL
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Overview
Description
2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by the presence of bromine and fluorine atoms attached to the imidazo[1,2-A]pyridine core, which imparts unique chemical and physical properties. It is widely used in various fields of scientific research due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL typically involves the following steps:
Formation of the Imidazo[1,2-A]pyridine Core: This can be achieved through condensation reactions involving pyridine derivatives and imidazole precursors.
Introduction of Bromine and Fluorine: Halogenation reactions are employed to introduce bromine and fluorine atoms at specific positions on the imidazo[1,2-A]pyridine core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: It is explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: The compound is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to target proteins and enzymes, leading to modulation of their activity . The compound can inhibit or activate various signaling pathways, depending on its structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL is unique due to the specific positioning of bromine and fluorine atoms, which imparts distinct chemical reactivity and biological activity compared to other similar compounds . Its unique structure allows for selective interactions with molecular targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C7H4BrFN2O |
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Molecular Weight |
231.02 g/mol |
IUPAC Name |
2-bromo-7-fluoroimidazo[1,2-a]pyridin-6-ol |
InChI |
InChI=1S/C7H4BrFN2O/c8-6-3-11-2-5(12)4(9)1-7(11)10-6/h1-3,12H |
InChI Key |
WDLFBGJXHBBTCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN2C1=NC(=C2)Br)O)F |
Origin of Product |
United States |
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